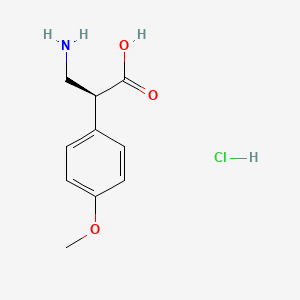

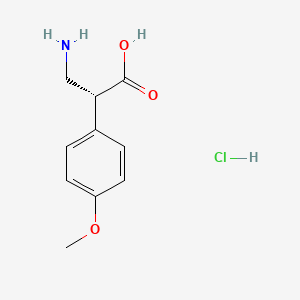

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as S-MOP, is a chiral amino acid derivative that has a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, as well as in laboratory experiments. S-MOP is a useful compound due to its ability to interact with various biological systems, making it an important molecule for research.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has a wide range of scientific research applications, including its use in biochemical and physiological studies. It has been used to study the effects of neurotransmitters on receptor systems, as well as the effects of drugs on the central nervous system. (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has also been used in studies of enzyme kinetics, as well as in studies of the effects of hormones on cell proliferation. Additionally, (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has been used in studies of the effects of drugs on the cardiovascular system.

Wirkmechanismus

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride acts as an agonist of the G-protein-coupled receptor family, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, which is essential for learning and memory. (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride binds to the mGluR5 receptor and activates a cascade of intracellular signaling pathways, resulting in the activation of downstream enzymes and the release of neurotransmitters.

Biochemical and Physiological Effects

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and glutamate in the brain, resulting in increased alertness and improved cognitive function. (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has also been shown to reduce inflammation and promote the growth of new neurons. Additionally, (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride has been shown to have anticonvulsant effects, as well as to reduce anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride is a useful compound for laboratory experiments due to its ability to interact with various biological systems. It is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride is relatively inexpensive and easy to obtain. However, (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride can be toxic to some cells, and should be used with caution in laboratory experiments.

Zukünftige Richtungen

The potential applications of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride are vast, and there are numerous future directions for research. One potential direction is to further explore the effects of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride on cognitive function, as well as its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride on inflammation and immune system function could be further studied, as well as its potential to treat autoimmune diseases. Additionally, further research could be conducted on the effects of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride on the cardiovascular system, as well as its potential to treat hypertension and other cardiovascular diseases. Finally, the effects of (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride on the gut microbiome could be further studied, as well as its potential to treat digestive disorders such as irritable bowel syndrome.

Synthesemethoden

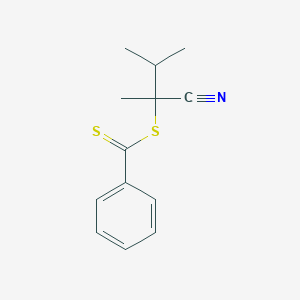

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride can be synthesized using a variety of methods. The most common method is through the reaction of 4-methoxy-phenylacetic acid with ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a salt of the desired product, which can then be purified by recrystallization. (S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride can also be synthesized through the condensation of 4-methoxy-phenylacetic acid with thiourea, followed by the addition of hydrochloric acid. Other methods of synthesis include the direct reaction of 4-methoxy-phenylacetic acid with hydrochloric acid, as well as the reaction of 4-methoxy-phenylacetic acid with a primary amine.

Eigenschaften

IUPAC Name |

(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWFLWDFFYRGQY-SBSPUUFOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)

![Iron azobenzene tetracarboxylic, Porous [PCN-250(Fe)], CONEKTIC™ F250](/img/structure/B6309725.png)

![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)